N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-3-1-2-4-8(7)12-10(16)14-6-5-9(15)13-14/h1-4H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIDYWZASHGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229303 | |
| Record name | N-(2-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-07-5 | |
| Record name | N-(2-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303995-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide typically involves the reaction of 2-chlorophenylhydrazine with an appropriate diketone or keto acid. One common method is the condensation of 2-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is being explored as a candidate for drug development due to its structural characteristics that may influence pharmacological effects. The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for various medical conditions.
Neuropharmacology:
Research indicates that this compound may act as an antagonist for neuropeptide receptors, which are involved in pain perception and mood regulation. Its capacity to cross the blood-brain barrier enhances its potential in treating central nervous system disorders such as anxiety and depression .
Antimicrobial and Anticancer Activities:
Studies have suggested that derivatives of this compound exhibit antimicrobial and anticancer properties. These activities are being investigated further to identify specific derivatives that can effectively target cancer cells or bacterial infections .
Biochemical Research
Enzyme Interaction Studies:
The compound has been shown to interact with various enzymes, including acetylcholinesterase, leading to increased levels of acetylcholine in neuronal cells. This inhibition may enhance cholinergic neurotransmission, making it a candidate for cognitive enhancement therapies .
Mechanism of Action:
The molecular mechanism involves binding interactions with specific biomolecules, which modulate their activity. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and optimizing its efficacy as a pharmaceutical agent .
Industrial Applications
Synthetic Organic Chemistry:
In synthetic organic chemistry, this compound serves as a versatile precursor for synthesizing more complex organic compounds. Researchers utilize this compound in multi-step reactions to create valuable intermediates for various applications.
Material Science:
Due to its chemical stability and reactivity, this compound can be employed in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can enhance material performance in industrial applications .
Case Studies
Case Study 1: Neuropharmacological Effects
A study investigating the effects of this compound on neuropeptide receptors demonstrated its potential in modulating pain perception pathways. The findings suggested that this compound could be developed into a therapeutic agent for chronic pain management .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. Results indicated promising activity against certain pathogens, highlighting its potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LY262684: trans-N-(4-bromophenyl)-4,5-bis(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide
- Structural Differences : LY262684 shares the 3-oxopyrazolidine-carboxamide backbone but incorporates a 4-bromophenyl group and two additional 2-chlorophenyl substituents at positions 4 and 5 of the pyrazolidine ring. This increases steric bulk compared to the target compound .
- Pharmacological Activity : As a neuropeptide receptor antagonist, LY262684 demonstrates higher receptor affinity due to enhanced hydrophobic interactions from the bromophenyl and dual chlorophenyl groups. However, its increased molecular weight (MW: ~550 g/mol) may reduce bioavailability .
LY262691: trans-N-(4-bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide
- Structural Differences : Replaces the 2-chlorophenyl groups in LY262684 with unsubstituted phenyl rings. The absence of chlorine atoms reduces electronic effects and steric hindrance .
- Pharmacological Activity : Lower receptor binding affinity compared to LY262684, highlighting the importance of halogen substituents for target engagement.
- Thermodynamic Stability : The diphenyl configuration may enhance crystalline packing, as evidenced by SHELX-refined crystallographic data (e.g., improved resolution in X-ray structures) .
N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Features a pyrrolidine ring (5-membered) instead of pyrazolidine (6-membered), with a chlorine atom at the meta position of the phenyl group and a cyclohexyl substituent .
- The cyclohexyl group increases lipophilicity (logP ~3.8), favoring CNS penetration but risking off-target effects.
- Synthetic Accessibility : The pyrrolidine core simplifies synthesis compared to pyrazolidine derivatives, though regioselective chlorination remains a challenge .
TIBSOVO® (ivosidenib)
- Structural Contrasts : While TIBSOVO contains a carboxamide and chlorophenyl group, its extended structure includes a fluoropyridinyl moiety and a bicyclic pyrrolidine core, making it distinct from pyrazolidine derivatives .
- Therapeutic Application: Unlike neuropeptide antagonists, TIBSOVO inhibits IDH1 mutants in AML, demonstrating that minor structural variations can lead to divergent mechanisms .
Biological Activity
Overview
N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is a pyrazolidine derivative characterized by a 2-chlorophenyl group and a carboxamide functionality. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anti-inflammatory properties. The unique structural attributes of this compound make it a valuable candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
Antifungal Properties
The compound has also demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of certain fungal pathogens, potentially by interfering with fungal cell membrane integrity or metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antifungal | Inhibits growth of specific fungal pathogens | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial activity. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Case Study: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory effects revealed that treatment with this compound significantly decreased the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that the compound may exert its anti-inflammatory effects through inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-3-oxopyrazolidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Start with a pyrazolidine-3-one core and introduce the 2-chlorophenyl carboxamide group via coupling reactions (e.g., using carbodiimide activators like EDC/HOBt). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield . Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural confirmation be achieved for this compound, and what spectroscopic techniques are critical?
- Methodology : Use - and -NMR to verify the pyrazolidine ring protons (δ 3.5–4.5 ppm for NH and CH) and the 2-chlorophenyl aromatic signals (δ 7.2–7.6 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm). Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. What chromatographic methods are suitable for purity assessment?
- Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) for purity >95%. Validate using UV detection at 254 nm. For trace impurities, use GC-MS with a DB-5 column if volatile derivatives are feasible .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the pyrazolidine ring conformation and substituent orientation?
- Methodology : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol). Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (full-matrix least-squares on ) . Analyze bond angles (e.g., C–N–C in pyrazolidine) and torsional parameters to confirm non-planarity of the 2-chlorophenyl group. ORTEP-3 can visualize thermal ellipsoids for positional uncertainty .
Q. How should researchers address contradictory data between NMR and crystallographic results, such as unexpected dihedral angles?
- Methodology : Cross-validate using computational chemistry (DFT at B3LYP/6-31G* level) to compare experimental and theoretical dihedral angles. Solvent effects in NMR (e.g., DMSO-induced shifts) may explain discrepancies. If crystallographic data suggests a twisted conformation, dynamic NMR at variable temperatures can probe rotational barriers .
Q. What strategies mitigate thermal decomposition during DSC analysis of this compound?
- Methodology : Use a hermetically sealed aluminum pan with a pinhole lid. Ramp temperature at 10°C/min under nitrogen purge. Compare with TGA to isolate decomposition events (e.g., loss of crystal water vs. molecular degradation). Pre-anneal samples at 100°C to remove residual solvents .
Q. How can researchers evaluate the compound’s stability under varying pH conditions for biological assays?
- Methodology : Prepare buffered solutions (pH 2–12) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. LC-MS identifies degradation products (e.g., hydrolyzed pyrazolidine ring or amide bond cleavage). Adjust assay buffers to pH 6–8 if instability is observed in acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
